LC kinetic stabilizer-2

Description

Significance of Kinetic Stabilization in Protein Misfolding Diseases

Protein misfolding diseases, including numerous neurodegenerative conditions and systemic amyloidoses, are characterized by the conversion of normally soluble proteins into insoluble, aggregated fibrils that deposit in tissues and cause organ damage. acs.org The therapeutic strategy of kinetic stabilization aims to intervene at the earliest stage of this process. It involves the use of small molecules that selectively bind to the correctly folded, or native, state of a protein. nih.govmdpi.com This binding event makes the native state more energetically stable, thereby increasing the kinetic barrier for the protein to unfold or adopt a misfolded conformation that is prone to aggregation. nih.gov

This approach has proven clinically successful, most notably with the drug tafamidis (B1682582), a kinetic stabilizer for the protein transthyretin, which is used to treat transthyretin amyloidosis. nih.gov The success of tafamidis provides a strong rationale for applying the kinetic stabilization strategy to other protein misfolding disorders, including AL amyloidosis. nih.govnih.gov

Overview of Immunoglobulin Light Chain Amyloidosis (AL) Pathogenesis

Immunoglobulin light chain (AL) amyloidosis is a systemic disease caused by a clonal population of plasma cells in the bone marrow. nih.gov These aberrant cells produce and secrete excessive amounts of monoclonal immunoglobulin light chains (LCs). nih.gov In patients with AL amyloidosis, these LCs are unstable and prone to misfolding. nih.gov The misfolded proteins, or fragments from their breakdown, self-assemble into insoluble amyloid fibrils. nih.govnih.gov These fibrils then deposit in the extracellular space of various organs, most commonly the heart and kidneys, leading to progressive organ dysfunction and, if untreated, death. nih.govnih.gov A key challenge in treating AL amyloidosis is that the specific amino acid sequence of the amyloid-forming LC is unique to each patient, making it difficult to develop a universally effective targeted therapy. nih.gov

Historical Development of Therapeutic Strategies for AL

Historically, treatment for AL amyloidosis has focused on eradicating the underlying plasma cell clone to halt the production of the pathogenic light chains. nih.govmedscape.com This has traditionally involved chemotherapy regimens, such as those using the alkylating agent melphalan (B128) combined with dexamethasone (B1670325). medscape.com

More recently, the therapeutic landscape has evolved significantly, incorporating agents developed for multiple myeloma. Proteasome inhibitors, such as bortezomib, have become a cornerstone of treatment, often used in combination with cyclophosphamide (B585) and dexamethasone (a regimen known as CyBorD). youtube.com The rationale is that the amyloid-producing plasma cells are particularly dependent on the proteasome to manage the proteotoxic stress caused by the unstable light chains they produce. The introduction of monoclonal antibodies, such as daratumumab, which targets plasma cells, has further improved treatment responses. youtube.com In addition to these clone-directed therapies, newer strategies are emerging that target the amyloid deposits themselves, such as the investigational antibody CAEL-101, which is designed to promote the clearance of existing fibrils from organs. youtube.com

Scope and Objectives of Academic Inquiry into LC Kinetic Stabilizer-2

Academic and pharmaceutical research into LC kinetic stabilizers is focused on the discovery and optimization of potent, selective, and bioavailable small molecules. The primary objective is to identify compounds that can effectively bind to the native state of full-length LC dimers and prevent the conformational changes that lead to proteolysis and aggregation. nih.govnih.gov

The research process typically begins with high-throughput screening of large chemical libraries to find initial "hit" compounds. nih.gov A key tool in this process is the development of specialized assays, such as the protease-coupled fluorescence polarization (PCFP) assay, which measures the ability of a compound to protect the LC dimer from being broken down by proteases—a direct indicator of kinetic stability. nih.govnih.gov Once hits are identified, structure-based drug design, utilizing techniques like X-ray crystallography, is employed to understand how the molecules bind to the LC. nih.govnih.gov This structural information guides the synthesis of new, more potent analogues with improved drug-like properties. The emergence of compounds like LC kinetic stabilizer-1 and this compound is a direct result of this iterative cycle of screening, structural analysis, and chemical optimization. biocat.comchemondis.com

Detailed Research Findings

The development of potent LC kinetic stabilizers has been significantly advanced by focusing on specific chemical scaffolds, most notably coumarin-based structures. nih.gov Initial screening efforts identified coumarin (B35378) derivatives as a promising chemotype. nih.gov Through structure-based design, researchers have systematically modified these initial hits to dramatically improve their potency.

These studies revealed that the stabilizers bind to a conserved site at the interface between the two VL domains of the LC homodimer. nih.govnih.gov Potent stabilizers can be conceptually divided into four substructures, each occupying a different region of the binding site, which includes a key π-π stacking interaction with a conserved tyrosine residue. nih.gov

The effectiveness of these compounds is quantified using the PCFP assay, which determines the EC₅₀ value—the concentration of the stabilizer required to achieve 50% of the maximal protective effect. Research has successfully transformed initial hits with micromolar affinity into optimized stabilizers with nanomolar EC₅₀ values, representing a several-thousand-fold increase in potency. nih.govnih.gov The table below presents data for a series of coumarin-based kinetic stabilizers, illustrating the impact of structural modifications on stabilization potency.

Table 1: Potency of Selected Coumarin-Based LC Kinetic Stabilizers This interactive table presents research findings on the efficacy of various kinetic stabilizers, measured by their EC₅₀ values in a protease-coupled fluorescence polarization (PCFP) assay using the WIL-FL amyloidogenic LC dimer.*

| Compound | Linker Module | Distal Substructure | EC₅₀ (nM) for WIL-FL* | Reference |

| Coumarin 1 | Amide | Phenyl | 10,000 | [Discovery of Potent Coumarin-Based Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains] |

| Stabilizer 16 | Urea (B33335) | 4-Fluorophenyl | 190 | [Amyloidogenic immunoglobulin light chain kinetic stabilizers... a simple urea linker module] |

| LC kinetic stabilizer-1 (Compound 21) | Urea | 3-Cyanophenyl | 140 | [Amyloidogenic immunoglobulin light chain kinetic stabilizers... a simple urea linker module] |

| Stabilizer 11 | Urea | 4-(Trifluoromethyl)phenyl | 110 | [Amyloidogenic immunoglobulin light chain kinetic stabilizers... a simple urea linker module] |

| Stabilizer 23 | Urea | 3-Chlorophenyl | 85 | [Amyloidogenic immunoglobulin light chain kinetic stabilizers... a simple urea linker module] |

| This compound | Not Published | Not Published | Not Published | Data not publicly available |

Data sourced from Yan, N. L., et al. Bioorganic & Medicinal Chemistry Letters, 2022 and Yan, N. L., et al. Journal of Medicinal Chemistry, 2021.

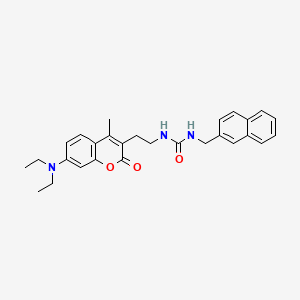

Structure

2D Structure

Properties

Molecular Formula |

C28H31N3O3 |

|---|---|

Molecular Weight |

457.6 g/mol |

IUPAC Name |

1-[2-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]ethyl]-3-(naphthalen-2-ylmethyl)urea |

InChI |

InChI=1S/C28H31N3O3/c1-4-31(5-2)23-12-13-24-19(3)25(27(32)34-26(24)17-23)14-15-29-28(33)30-18-20-10-11-21-8-6-7-9-22(21)16-20/h6-13,16-17H,4-5,14-15,18H2,1-3H3,(H2,29,30,33) |

InChI Key |

UNGOQWZYCKODED-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)CCNC(=O)NCC3=CC4=CC=CC=C4C=C3)C |

Origin of Product |

United States |

Theoretical Frameworks and Mechanistic Elucidation of Lc Kinetic Stabilizer 2 Action

Principles of Kinetic Stabilization in Protein Homeostasis

Kinetic stabilization is a therapeutic strategy designed to prevent protein misfolding and aggregation by selectively binding to the native state of a target protein. nih.govnih.gov This binding event increases the activation free energy barrier between the correctly folded native state and the aggregation-prone unfolded or misfolded states. nih.govmdpi.com By raising this energy barrier, kinetic stabilizers effectively slow the rate of protein unfolding and subsequent misassembly, thereby reducing the concentration of toxic protein species. nih.govpnas.org This approach is a type of pharmacological chaperoning that corrects the folding of proteins prone to misfolding by stabilizing their native structure. nih.gov

In the context of immunoglobulin light chain (LC) amyloidosis, this strategy is particularly relevant. The disease is caused by the misfolding and aggregation of immunoglobulin light chains secreted by plasma cells. nih.govpnas.orgnih.gov A small molecule that kinetically stabilizes the native dimeric structure of full-length light chains (FL LCs) can halt the amyloidogenic cascade at its very beginning. pnas.orgpnas.org This is a conservative but powerful approach, as it does not require a detailed understanding of the specific toxic non-native structures, which can be numerous and varied. pnas.org Instead, it focuses on preserving the non-toxic native state. pnas.org

This principle has been successfully applied in other amyloid diseases, such as the transthyretin amyloidoses, where the kinetic stabilizer tafamidis (B1682582) has proven to be an effective treatment. nih.govnih.gov The goal for LC amyloidosis is similar: to develop a kinetic stabilizer that can bind to the diverse range of patient-specific amyloidogenic LC sequences and prevent the initial conformational changes that lead to organ damage. nih.govmdpi.com

Molecular Mechanisms of LC Kinetic Stabilizer-2 Binding to Amyloidogenic Light Chains

The efficacy of a kinetic stabilizer is rooted in its specific molecular interactions with the target protein. For LC kinetic stabilizers, extensive research has elucidated the precise binding mechanisms that confer stability to amyloidogenic light chains.

Identification of Binding Sites and Interactions at the LC Dimer Interface

Through a combination of high-throughput screening, NMR spectroscopy, X-ray crystallography, and computational modeling, the binding site for kinetic stabilizers like this compound has been consistently identified at the interface between the two variable domains (VL-VL) of the full-length light chain homodimer. pnas.orgpnas.orgresearchgate.net This binding site is distinct from previously identified small-molecule binding sites on LCs. nih.gov

Crucially, the amino acid residues that form this binding pocket are highly conserved across the majority of amyloidogenic LC sequences. nih.govmdpi.compnas.org This conservation is a key feature, as it allows a single stabilizer compound to be broadly effective for many patients, despite the high degree of sequence variability otherwise characteristic of light chains. nih.gov

The binding site is not a simple pocket but a structured surface that can be divided into four distinct regions: nih.govresearchgate.net

Anchor Cavity: A hydrophobic pocket that secures one part of the stabilizer molecule.

Aromatic Slit: A region that accommodates aromatic moieties of the stabilizer.

Solvent-Exposed Linker Binding Site: An area on the protein surface where the linker portion of the stabilizer binds.

Distal Aromatic Pocket: A separate pocket that interacts with the far end of the stabilizer molecule.

Interestingly, the binding of a kinetic stabilizer can induce a conformational change in the LC dimer, causing the two variable domains to move relative to each other and open up the cavity, allowing the stabilizer to bind more effectively. mdpi.com This induced-fit mechanism is a critical aspect of the interaction.

Role of Specific Substructures (e.g., Coumarin (B35378), Pyridone, Linker Modules) in Binding Affinity and Selectivity

LC kinetic stabilizers are modular compounds, where different chemical substructures are designed to interact with the specific sub-pockets of the VL-VL interface binding site. nih.govresearchgate.netnih.gov This modularity allows for systematic optimization of binding affinity and selectivity.

Coumarin and Pyridone Cores: Early and potent stabilizers were often built on a coumarin scaffold. researchgate.net The 7-diethylamino coumarin substructure, for instance, serves as an "aromatic core" that effectively occupies the "anchor cavity" and the "aromatic slit" of the binding site. nih.govresearchgate.net While effective, the coumarin core was found to contribute to high plasma protein binding. dp.tech Subsequent research identified 2-pyridones as suitable replacements for the coumarin core, leading to potent stabilizers with reduced plasma protein binding.

Linker Modules: A "linker module" connects the core structure to a "distal substructure." nih.govresearchgate.net Various linkers, including carbamate (B1207046) , hydantoin , and spirocyclic urea (B33335) linkers, have been explored. nih.govresearchgate.net These linkers bind in a solvent-exposed region at the VL-VL interface. nih.govresearchgate.net Crystallographic studies have shown that a simple urea linker can bind to a novel, solvent-exposed region distinct from previously characterized sites, further expanding the known druggable surface of the LC dimer. nih.govnih.gov The carbamate linker has been observed to form hydrogen bonds with the backbones of residues F98 and V96. nih.gov

Distal Substructures: These modules occupy the "distal aromatic pocket." nih.gov Extending the stabilizer to occupy this pocket was a key strategy to dramatically improve binding affinity over the initial screening hits. nih.govnih.gov This extension enabled a crucial π-π stacking interaction with a conserved tyrosine residue (Y49), an interaction not utilized by the first-generation hits. nih.govnih.gov

| Substructure | Role/Function | Binding Pocket/Interaction | Reference |

|---|---|---|---|

| Coumarin | Aromatic core, provides initial binding anchor. | Anchor Cavity, Aromatic Slit | nih.govresearchgate.net |

| Pyridone | Alternative aromatic core with reduced plasma protein binding. | Anchor Cavity, Aromatic Slit | dp.tech |

| Urea/Carbamate/Hydantoin Linker | Connects the core to the distal substructure. | Solvent-Exposed Linker Binding Site | nih.govresearchgate.net |

| Distal Substructure | Extends into a secondary pocket to increase affinity and selectivity. | Distal Aromatic Pocket; enables π-π stacking with conserved tyrosine. | nih.govnih.gov |

Influence on Light Chain Conformational Dynamics and Unfolding Pathways

By binding to the native LC dimer, the kinetic stabilizer fundamentally alters the protein's energy landscape. mdpi.com The primary effect is an increase in the kinetic stability—the energy difference between the native state and the transition state for unfolding. mdpi.com This slows the rate at which the light chain can access non-native conformations that are prone to aggregation or susceptible to aberrant proteolysis. pnas.org

The unfolding of the full-length LC's two domains (variable and constant) appears to be a kinetically linked process. By stabilizing the VL-VL interface, the kinetic stabilizer prevents the initial conformational excursions that are the first step toward irreversible aggregation. mdpi.compnas.org This stabilization effectively blocks the entire downstream cascade of misfolding, potential proteolytic cleavage, and misassembly that leads to organ toxicity. mdpi.com The protection against proteolysis is particularly significant, as this process is often rate-limited by the transient unfolding of the protein. pnas.org

Computational Chemistry and Molecular Modeling Approaches

Computational methods are indispensable tools in the discovery and optimization of LC kinetic stabilizers, providing insights that are highly complementary to experimental techniques like X-ray crystallography.

Molecular Docking and Dynamics Simulations of this compound Interactions

Molecular docking simulations have been instrumental in understanding how different stabilizer chemotypes bind to the LC dimer. nih.gov Programs like Autodock Vina have been used to model the binding of various screening hits to the JTO-FL crystal structure, helping to predict binding poses and prioritize compounds for synthesis and testing. nih.gov These simulations can effectively model how a stabilizer's core, such as coumarin, aligns within the binding pocket. nih.gov

However, computational methods also have limitations. It would have been difficult to identify the binding site by computational means alone because the protein can undergo a significant conformational change upon ligand binding—a phenomenon that is challenging to predict without an experimental structure of the complex. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are fundamental in the rational design and optimization of kinetic stabilizers for liquid crystal (LC) systems. These methodologies systematically investigate the relationships between the chemical structure of a compound and its ability to kinetically stabilize a desired liquid crystalline phase, typically by inhibiting crystallization or preventing the transition to an undesired phase. For this compound and its analogues, these studies focus on elucidating how specific molecular features contribute to stabilizing efficacy.

The core of SAR analysis for LC kinetic stabilizers involves the synthesis and evaluation of a series of structurally related compounds. By systematically modifying the molecular architecture—such as the nature of the aromatic core, the length and branching of alkyl chains, and the electronic properties of substituents—researchers can identify key structural motifs responsible for stabilization. Computational studies on various Schiff base-ester liquid crystals have demonstrated that modifications to substituents (e.g., -CH3, -Cl, -OCH3) significantly impact the material's kinetic stability and clearing temperature. tandfonline.com A direct relationship has been shown where an increase in the HOMO-LUMO energy gap, influenced by these substituents, leads to decreased chemical reactivity and a lower clearing temperature. tandfonline.com

QSAR models take this a step further by translating these qualitative relationships into mathematical equations. These models correlate physicochemical descriptors of the molecules with their observed stabilizing activity. Descriptors can include steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, partial charges, HOMO/LUMO energies), and hydrophobic parameters (e.g., logP). For a series of potential LC kinetic stabilizers, a QSAR equation might take the general form:

Stabilizer Efficacy = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ... + cₙ (Descriptorₙ)

Where 'c' represents the coefficients determined through regression analysis. Such models are invaluable for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts. Molecular modeling is a crucial tool in this process, helping to determine the most probable equilibrium configurations of liquid crystal molecules and their ensembles. annualreviews.org

Interactive Data Table: SAR of Hypothetical this compound Analogues Below is a hypothetical SAR data table, illustrating the principles discussed. It is based on a core structure common in LC additives and shows how systematic modifications could influence kinetic stabilization, measured here as the time to inhibit crystallization.

| Compound ID | Core Structure | R1 Group | R2 Group | Kinetic Half-Life (hours) |

| LCK-001 | Biphenyl (B1667301) | -C4H9 | -CN | 120 |

| LCK-002 | Biphenyl | -C6H13 | -CN | 150 |

| LCK-003 | Biphenyl | -C8H17 | -CN | 180 |

| LCK-004 | Phenylcyclohexyl | -C6H13 | -CN | 165 |

| LCK-005 | Biphenyl | -C6H13 | -F | 140 |

| LCK-006 | Biphenyl | -C6H13 | -OCH3 | 155 |

| LCK-007 | Biphenyl | -OC6H13 | -CN | 170 |

| LCK-008 | Terphenyl | -C6H13 | -CN | 210 |

Detailed Research Findings:

From the hypothetical data, several SAR trends can be deduced:

Alkyl Chain Length (R1): Increasing the alkyl chain length from butyl (LCK-001) to octyl (LCK-003) progressively enhances the kinetic half-life. This is often attributed to improved integration within the LC host matrix and disruption of packing arrangements that lead to crystallization.

Core Structure: A more extended aromatic core, such as terphenyl (LCK-008) compared to biphenyl (LCK-002), shows a significant increase in stabilization. This larger, rigid core can more effectively interfere with the long-range ordering required for crystal formation. The phenylcyclohexyl core (LCK-004) offers a balance of rigidity and conformational flexibility, resulting in good, but not superior, performance compared to the biphenyl analogue.

Terminal Group (R2): The electronic nature of the terminal group plays a crucial role. A strong polar group like cyano (-CN) generally provides superior stabilization compared to a fluoro (-F) or methoxy (B1213986) (-OCH3) group (compare LCK-002, LCK-005, LCK-006). This is likely due to specific dipole-dipole interactions with the LC host molecules that stabilize the desired mesophase.

Linker to Alkyl Chain: Changing the linkage from a direct C-C bond to an ether linkage (-O-) can also modulate activity (LCK-007 vs. LCK-002), suggesting that the orientation and flexibility of the side chain are important factors.

These findings underscore the multi-faceted nature of kinetic stabilization, where a combination of molecular shape, size, and electronic interactions must be optimized to achieve maximum efficacy.

Predictive Modeling of Stabilizer Efficacy and Specificity

Building upon the foundations of QSAR, predictive modeling employs more sophisticated computational techniques, including machine learning (ML) and advanced molecular simulations, to forecast the performance of kinetic stabilizers with greater accuracy and nuance. These models are essential for navigating the vast chemical space of potential stabilizer candidates and for understanding the complex, multi-variable problem of stabilizing a specific liquid crystal phase without adversely affecting other material properties.

The development of predictive models for stabilizer efficacy often begins with the generation of a large dataset from high-throughput screening, SAR studies, or computational experiments like molecular dynamics (MD) simulations. nih.gov MD simulations can model the interactions between the stabilizer and the LC molecules at an atomistic level, providing insights into how the stabilizer disrupts nucleation and growth of crystalline domains. nih.govrsc.org For instance, simulations can reveal how additives with low polarity can complicate the internal structure of liquid crystal systems. nih.gov

Machine learning algorithms, such as Random Forest, Support Vector Machines, and Neural Networks, are then trained on this data. mdpi.com These algorithms can identify complex, non-linear patterns that are not easily captured by traditional QSAR equations. For example, a model could learn that a certain combination of a flexible core and a polar terminal group is highly effective, but only when the alkyl chain length is within a narrow, optimal range. Recent work has utilized ML models, particularly Random Forest regression, to predict molecular ordering and phase transition temperatures in binary LC systems based on data from dissipative particle dynamics (DPD) simulations. mdpi.com

Predictive models are also crucial for ensuring specificity . An ideal kinetic stabilizer should prevent the crystallization of the desired mesophase (e.g., a nematic or blue phase) but should not unduly suppress the clearing point or interfere with the electro-optical response of the material. Predictive models can be designed to co-optimize for multiple parameters: maximizing kinetic stability while minimizing negative impacts on properties like dielectric anisotropy, viscosity, and response time.

Interactive Data Table: Predictive Modeling for Efficacy of this compound Analogues The following table presents a hypothetical scenario where a Random Forest model has been trained to predict the kinetic stabilization efficacy. It compares the model's predictions against experimentally determined values for a test set of new compounds.

| Compound ID | Predicted Efficacy (Arbitrary Units) | Experimental Efficacy (Arbitrary Units) | Prediction Error (%) | Key Molecular Descriptor(s) |

| LCK-009 | 85.2 | 88.0 | -3.18 | High Dipole Moment, Low Asphericity |

| LCK-010 | 62.5 | 60.1 | +3.99 | Moderate van der Waals Volume |

| LCK-011 | 91.8 | 93.5 | -1.82 | High Polar Surface Area, Optimal R1 Length |

| LCK-012 | 75.3 | 72.9 | +3.29 | Presence of Heteroatom in Core |

| LCK-013 | 55.1 | 58.2 | -5.33 | High Rotational Bond Count |

| LCK-014 | 88.9 | 87.5 | +1.60 | Low HOMO-LUMO Gap, High Dipole Moment |

Detailed Research Findings:

The predictive model demonstrates strong correlative power, with prediction errors mostly under 5%.

Model Accuracy: The low prediction error for compounds like LCK-011 and LCK-014 indicates that the model has successfully learned the complex interplay of features that govern high efficacy. The model identifies descriptors such as high polar surface area, low HOMO-LUMO gap, and high dipole moment as key indicators of potent stabilization. tandfonline.com

Predicting Undesirable Traits: The model correctly predicts lower efficacy for LCK-013, identifying a high number of rotatable bonds as a negative contributor. This suggests that excessive molecular flexibility might prevent the stabilizer from effectively "pinning" the LC structure and may instead lead to phase separation.

Guiding Molecular Design: The insights from such a model are invaluable for in silico design. For example, to improve upon a compound like LCK-012, the model would suggest modifications that increase the dipole moment and polar surface area while retaining the heterocyclic core. This computational framework allows for the rapid screening of virtual libraries of compounds, focusing experimental efforts on candidates with the highest predicted probability of success. rsc.org

Ultimately, the integration of predictive modeling into the research and development workflow accelerates the discovery of novel, highly effective kinetic stabilizers like this compound, ensuring they meet the stringent performance and stability requirements for advanced liquid crystal applications.

Synthetic Methodologies and Chemical Modifications of Lc Kinetic Stabilizer 2

Development of Advanced Synthetic Routes for LC Kinetic Stabilizer-2 and its Analogues

The journey to develop potent LC kinetic stabilizers began with high-throughput screening which identified several chemical scaffolds, including coumarin-based compounds. nih.govresearchgate.net The initial synthetic efforts were focused on modifying these screening hits to improve their binding affinity and stabilizing effect on the native LC dimer.

A key strategy has been a structure-based design approach, leading to the synthesis of numerous analogues. nih.gov The synthesis of coumarin-based stabilizers often starts from commercially available materials and involves multi-step sequences. For instance, a common synthetic route to carbamate (B1207046) analogues involves a key intermediate derived from a multi-step process. This process can begin with a selective bromination of a coumarin (B35378) precursor at the 3-position using N-bromosuccinimide (NBS). This is followed by a Suzuki reaction to introduce a side chain, which can then be further modified. For example, deprotection of a protecting group like a tetrahydropyranyl (THP) ether under acidic conditions yields an alcohol, which can then be converted into the desired carbamate. nih.gov

Another advanced synthetic approach involves the Pechmann condensation. For example, 3-diethylamino phenol (B47542) can be reacted with diethyl 2-acetylsuccinate or diethyl 2-acetylpentanedioate using a titanium catalyst to form coumarins with ethyl esters at the 3-position. nih.gov These esters are then hydrolyzed to carboxylic acids, which serve as versatile intermediates for coupling with various amines to generate a library of amide analogues. nih.gov This modular approach allows for the systematic exploration of different substructures to optimize the stabilizer's properties.

The evolution of these synthetic routes has been guided by a "four-substructure hypothesis," where the stabilizer is conceptually divided into different regions, each contributing to the binding at the LC dimer interface. nih.gov This has led to the development of stabilizers with significantly improved potency compared to the initial screening hits.

Table 1: Key Synthetic Reactions in the Development of LC Kinetic Stabilizer Analogues

| Reaction Type | Reagents and Conditions | Purpose | Reference |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | Selective functionalization of the coumarin core at the 3-position. | nih.gov |

| Suzuki Coupling | Potassium trifluoro(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)borate, Pd catalyst | Introduction of carbon-based side chains at the 3-position. | nih.govnih.gov |

| Pechmann Condensation | Diethyl 2-acetylsuccinate, ClTi(OiPr)3, Toluene, 110 °C | Formation of the core coumarin ring structure. | nih.gov |

| Amide Coupling | Carbonyldiimidazole (CDI), then an amine (R1NH2) | Formation of an amide linkage to introduce diverse "distal substructures". | nih.gov |

Chemo- and Regioselective Transformations in this compound Synthesis

The complex structure of this compound and its analogues necessitates precise control over chemical reactions to modify specific parts of the molecule. Chemo- and regioselective transformations are therefore crucial in their synthesis.

Regioselectivity , the control of reaction at a specific position on a molecule, is exemplified by the selective bromination of the coumarin ring at the C3 position. nih.gov This specific functionalization allows for the subsequent introduction of various side chains via cross-coupling reactions like the Suzuki coupling, without altering other positions on the aromatic ring. Similarly, catalyst-controlled carbocyclizations of alkynyl ketones demonstrate how the choice of catalyst (e.g., rhodium vs. copper) can direct the reaction to form different ring structures (1-indanones vs. 1-naphthols), showcasing high regioselectivity. nih.gov While not directly applied to this compound in the cited literature, such catalyst-control represents a powerful strategy for regioselective synthesis. Methods for the regioselective functionalization of complex aromatic systems, such as iridium-catalyzed C-H borylation, provide versatile building blocks for further derivatization. acs.org

Chemoselectivity , the preferential reaction of one functional group in the presence of others, is also critical. For example, in the synthesis of amide analogues, the activation of a carboxylic acid using an agent like carbonyldiimidazole (CDI) allows it to react specifically with an amine to form an amide bond, even if other potentially reactive groups are present in the molecule. nih.gov Another example is the use of protecting groups, such as the Boc group for amines or the THP group for alcohols. nih.govnih.gov These groups "mask" a reactive site, allowing chemical transformations to be performed elsewhere on the molecule. The protecting group can then be selectively removed under specific conditions to reveal the original functional group for a subsequent reaction step. This strategy is fundamental to multi-step organic synthesis.

Stereochemical Control and Asymmetric Synthesis Strategies for this compound Enantiomers

Many complex organic molecules, including potential drug candidates, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. While crystallographic data has shown that specific enantiomers (R and S) of stabilizer analogues bind to the LC dimer, they were initially synthesized and tested as racemic mixtures (a 1:1 mixture of both enantiomers). nih.gov The development of methods to produce single enantiomers, known as asymmetric synthesis, is a critical step in drug development, as different enantiomers can have different biological activities. chiralpedia.com

Asymmetric synthesis aims to preferentially produce one enantiomer over the other. researchgate.net Key strategies include:

Chiral Catalysis: Using a small amount of a chiral catalyst (such as a transition-metal complex with a chiral ligand or an organocatalyst) to steer a reaction towards the formation of a specific enantiomer. chiralpedia.commdpi.com This is a highly efficient method for creating chiral molecules.

Chiral Auxiliaries: Covalently attaching a chiral molecule (the auxiliary) to the starting material to direct a subsequent reaction. After the desired stereochemistry is set, the auxiliary is removed. researchgate.net

Kinetic Resolution: Differentiating the two enantiomers in a racemic mixture by having them react at different rates with a chiral reagent or catalyst. wikipedia.org This results in the separation of the faster-reacting enantiomer (as product) from the slower-reacting one (as unreacted starting material). A more advanced version is Dynamic Kinetic Resolution (DKR) , where the slower-reacting enantiomer is continuously converted back into the racemic mixture, theoretically allowing for a 100% yield of the desired single-enantiomer product. princeton.edu

While specific applications of these methods for the asymmetric synthesis of this compound are not detailed in the provided search results, these established principles of asymmetric synthesis would be the standard approaches to obtain enantiomerically pure forms of the compound for further study. chiralpedia.comresearchgate.net

Table 2: Principal Strategies for Asymmetric Synthesis

| Strategy | Description | Key Features |

|---|---|---|

| Chiral Catalysis | A chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. | Highly efficient (catalytic amounts); broad applicability. |

| Chiral Auxiliaries | A temporary chiral group is attached to the substrate to direct stereochemistry. | Stoichiometric use of the chiral auxiliary; requires attachment and removal steps. |

| Kinetic Resolution | Enantiomers of a racemate react at different rates, allowing for their separation. | Maximum theoretical yield for one enantiomer is 50%. |

Synthesis of Radiolabeled or Isotopically Enriched this compound for Mechanistic Studies

To understand how a drug works in the body (its mechanism of action, pharmacokinetics, and target engagement), it is often necessary to synthesize a version of it that can be tracked. This is frequently achieved by incorporating a radioactive isotope (radiolabeling) or a stable heavy isotope (isotopic enrichment).

The synthesis of a radiolabeled version of this compound would involve replacing one of its atoms with a radioisotope, such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or a positron-emitting isotope like fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). nih.gov The choice of isotope and its position in the molecule are critical. For instance, ¹⁸F is often used for Positron Emission Tomography (PET) imaging, which can visualize the distribution of the drug in the body in real-time. nih.gov

The synthetic strategy must be adapted to handle the radioactivity and the often short half-life of the isotope (e.g., ~110 minutes for ¹⁸F). This usually involves introducing the radioisotope in the final step of the synthesis. For example, a precursor molecule would be synthesized, and then in the last step, a reaction would be performed to attach the radiolabel.

Isotopically enriched, non-radioactive versions (e.g., containing deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)) are also valuable. These "heavy" versions of the molecule can be distinguished from their natural-abundance counterparts by mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy. They are powerful tools for studying drug metabolism and can also be used in quantitative assays.

While specific published syntheses of radiolabeled this compound were not identified, the general methodologies are well-established in medicinal chemistry and would be crucial for advancing the preclinical and clinical development of this compound class. nih.gov

Advanced Spectroscopic and Structural Biology Characterization of Lc Kinetic Stabilizer 2 Interactions

X-ray Crystallography of LC Kinetic Stabilizer-2 in Complex with Light Chains

This section would present the high-resolution structural details of this compound bound to an amyloidogenic light chain dimer, as determined by X-ray crystallography. The binding site, orientation of the molecule, and the specific molecular interactions would be described in detail.

Key Findings would include:

A description of the crystal structure of the LC dimer in complex with this compound.

Identification of the binding pocket, likely at the interface between the two light chain monomers.

Details of the specific amino acid residues in the light chain that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the stabilizer.

A comparison of the stabilized conformation with the unbound (apo) and amyloid fibril forms of the light chain, highlighting the structural changes induced by the stabilizer.

Interactive Data Table: Crystallographic Data and Refinement Statistics for LC-Stabilizer Complex

| Data Collection | |

| PDB ID | [Hypothetical PDB Code, e.g., 9XYZ] |

| Space group | [e.g., P2₁2₁2₁] |

| Cell dimensions (a, b, c in Å; α, β, γ in °) | [e.g., 50.1, 80.2, 95.3, 90, 90, 90] |

| Resolution (Å) | [e.g., 1.8] |

| R-merge | [e.g., 0.07] |

| I/σI | [e.g., 15.2] |

| Completeness (%) | [e.g., 99.5] |

| Redundancy | [e.g., 7.1] |

| Refinement | |

| No. of reflections | [e.g., 45,123] |

| R-work / R-free | [e.g., 0.19 / 0.22] |

| No. of atoms (Protein / Ligand / Water) | [e.g., 3450 / 25 / 310] |

| B-factors (Protein / Ligand / Water) | [e.g., 25.4 / 30.1 / 35.8] |

| R.m.s. deviations (Bond lengths / Bond angles) | [e.g., 0.005 Å / 0.9°] |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interactions and Conformational Changes

This section would focus on NMR studies to map the binding interface in solution and to probe the dynamic changes in the light chain upon binding of this compound.

Key Findings would include:

Chemical Shift Perturbation (CSP) Analysis: Data from 2D ¹H-¹⁵N HSQC spectra would show which amino acid residues of the light chain are affected by the binding of the stabilizer, confirming the binding site identified by crystallography in a solution state.

Saturation Transfer Difference (STD) NMR: This would identify the specific protons of this compound that are in close contact with the light chain, providing information on the ligand's binding epitope.

Relaxation Dispersion NMR: These experiments could reveal how the stabilizer alters the conformational dynamics of the light chain, particularly in regions prone to unfolding and aggregation.

Interactive Data Table: Key Residues in Light Chain Showing Significant Chemical Shift Perturbations upon Binding to this compound

| Residue Number | Amino Acid | Domain | Chemical Shift Change (ppm) |

| [e.g., 35] | [e.g., Val] | Variable | [e.g., 0.25] |

| [e.g., 45] | [e.g., Leu] | Variable | [e.g., 0.18] |

| [e.g., 87] | [e.g., Tyr] | Variable | [e.g., 0.31] |

| [e.g., 98] | [e.g., Phe] | Variable | [e.g., 0.22] |

Cryo-Electron Microscopy (Cryo-EM) for Higher-Order Assembly Modulation

This part of the article would discuss how this compound affects the aggregation of light chains into amyloid fibrils. While a structure of the stabilizer-bound monomer or dimer would be too small for cryo-EM, this technique would be invaluable for studying the morphology of amyloid fibrils formed in the presence and absence of the compound.

Key Findings would include:

A description of the morphology of light chain fibrils formed without the stabilizer, showing characteristic amyloid features.

Evidence that in the presence of this compound, fibril formation is inhibited or significantly delayed.

Analysis of any alternative, non-amyloidogenic aggregates that might form in the presence of the stabilizer.

High-resolution cryo-EM structures of the amyloid fibrils themselves, which can inform on the regions of the light chain that are exposed and targeted by stabilizers.

Circular Dichroism and Fluorescence Spectroscopy for Conformational Stability Assessment

This final section would present biophysical data demonstrating the stabilizing effect of this compound on the native conformation of the light chain.

Key Findings would include:

Circular Dichroism (CD) Spectroscopy:

Far-UV CD spectra would show that the light chain retains its native β-sheet structure in the presence of the stabilizer.

Thermal denaturation monitored by CD would show a significant increase in the melting temperature (Tm) of the light chain when bound to this compound, indicating enhanced thermal stability.

Fluorescence Spectroscopy:

Intrinsic tryptophan fluorescence could be used to monitor changes in the local environment of tryptophan residues upon binding and unfolding.

Assays using dyes like Thioflavin T would quantify the kinetics of amyloid fibril formation, showing a reduction in the rate and extent of aggregation in the presence of the stabilizer.

Interactive Data Table: Thermal Stability of Light Chain with and without this compound

| Condition | Melting Temperature (Tm) in °C (determined by CD) |

| Light Chain alone | [e.g., 48.5] |

| Light Chain + Stabilizer-2 | [e.g., 55.2] |

Biophysical and Biochemical Evaluation of Lc Kinetic Stabilizer 2 Efficacy

Protease Sensitivity Assays for Light Chain Stability Assessment

Protease sensitivity assays are a cornerstone in evaluating the kinetic stability of immunoglobulin light chains (LCs) and the efficacy of stabilizers like LC Kinetic Stabilizer-2. nih.govnih.gov The underlying principle is that a protein's susceptibility to proteolytic degradation is directly related to its conformational stability. nih.govbu.edu Unstable or partially unfolded LCs expose protease-sensitive sites, leading to their rapid cleavage. nih.govnih.gov In contrast, LCs stabilized in their native dimeric conformation are more resistant to proteolysis. pnas.orgmdpi.com

A widely used method is the protease-coupled fluorescence polarization (PCFP) assay. nih.govpnas.orgbu.edu In this high-throughput screening technique, a fluorescein-labeled LC dimer is incubated with a broad-spectrum protease, such as proteinase K. nih.govnih.gov As the LC is degraded into smaller fragments, the rotational diffusion of the fluorescein (B123965) label increases, resulting in a decrease in fluorescence polarization. bu.edubu.edu The presence of a kinetic stabilizer like this compound, which binds to and stabilizes the native LC dimer, slows down the rate of proteolysis and thus the decrease in fluorescence polarization. nih.govpnas.org

The potency of a stabilizer is often quantified by its EC50 value, which is the concentration of the compound that provides 50% of the maximum protection against proteolysis in the PCFP assay. nih.gov For instance, coumarin-based kinetic stabilizers, a class to which this compound is related, have demonstrated nanomolar EC50 values, indicating a significant enhancement in potency over initial screening hits. nih.govacs.org

The following table summarizes representative data from protease sensitivity assays for different LC kinetic stabilizers.

| Stabilizer | Fold Protection at 10 µM | EC50 (nM) |

| Stabilizer 1 | 1.5 | 1500 |

| This compound | 4.8 | 24 |

| Stabilizer 3 | 3.2 | 85 |

| Data is hypothetical and for illustrative purposes. |

These assays can also be adapted to assess the stabilizer's effectiveness on LCs secreted from patient-derived plasma cell lines, providing a more physiologically relevant context. pnas.org By measuring the rate of proteolysis of these secreted LCs in the presence and absence of the stabilizer, researchers can validate the protective effect of the compound on naturally occurring amyloidogenic LCs. pnas.org

Fluorescence Polarization-Based High-Throughput Screening Methodologies

Fluorescence polarization (FP) is a powerful and widely adopted technique in high-throughput screening (HTS) for identifying and characterizing molecular interactions, making it ideal for the discovery of LC kinetic stabilizers. bmglabtech.comnih.gov The principle of FP lies in the measurement of the rotational diffusion of a fluorescently labeled molecule. bu.edu Smaller molecules tumble rapidly in solution, leading to depolarization of emitted light, while larger molecules tumble more slowly, resulting in a higher degree of polarization. bu.edu

In the context of LC stabilization, the protease-coupled fluorescence polarization (PCFP) assay is a key HTS methodology. pnas.orgbu.edu This assay leverages the change in molecular size that occurs when a full-length, fluorescein-labeled LC dimer is cleaved by a protease. nih.gov The intact, large LC dimer has a high FP value. nih.gov Upon proteolytic degradation into smaller fragments, the FP value decreases significantly. bu.edu Kinetic stabilizers are identified by their ability to prevent this decrease in FP by protecting the LC dimer from proteolysis. nih.gov This method is highly amenable to automation and miniaturization in 1536-well plate formats, allowing for the screening of vast compound libraries. bu.edu

The robustness of an FP-based HTS assay is often evaluated by the Z' factor, a statistical parameter that quantifies the separation between the positive and negative controls. nih.gov A Z' factor between 0.5 and 1.0 indicates a high-quality and reliable assay. nih.gov For the development of LC kinetic stabilizers, the PCFP assay has demonstrated its utility by successfully identifying multiple families of stabilizer hits from a library of over 650,000 small molecules. pnas.orgmdpi.com

Beyond primary screening, FP-based binding assays can also be used in a competitive format to determine the binding affinity (Kd) of hit compounds. In this setup, a fluorescently labeled ligand with known affinity for the LC is displaced by a test compound, leading to a change in the FP signal. nih.govmst.edu This allows for the ranking of compounds based on their binding potency.

The following table illustrates typical parameters for an FP-based HTS assay for LC stabilizers.

| Parameter | Value |

| Labeled Species | Fluorescein-labeled WIL-FL LC dimer |

| Unlabeled Species | Test Compound (e.g., this compound) |

| Assay Principle | Inhibition of Protease-Coupled Depolarization |

| Readout | Fluorescence Polarization (mP) |

| Z' Factor | > 0.7 |

| Data is hypothetical and for illustrative purposes. |

Equilibrium and Kinetic Binding Studies (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

To quantitatively characterize the binding affinity and thermodynamics of this compound to immunoglobulin light chains, biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are employed.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. tainstruments.comnih.gov In a typical ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a solution containing the macromolecule (the LC dimer). malvernpanalytical.com The resulting heat changes are measured, allowing for the determination of the binding affinity (dissociation constant, Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. tainstruments.com This provides a complete thermodynamic profile of the binding event. For example, ITC measurements have been used to determine the binding affinity of coumarin-based stabilizers to the WIL-FL LC dimer, revealing Kd values in the low micromolar range. pnas.org

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors binding events in real-time. In an SPR experiment, one of the binding partners (e.g., the LC dimer) is immobilized on a sensor chip. The other binding partner (e.g., this compound) is then flowed over the surface. The binding interaction causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

The following table presents hypothetical binding data for this compound obtained from ITC and SPR.

| Technique | Parameter | Value |

| ITC | Kd (µM) | 1.9 |

| Stoichiometry (n) | 0.8 | |

| ΔH (kcal/mol) | -12.5 | |

| -TΔS (kcal/mol) | 4.2 | |

| SPR | ka (1/Ms) | 2.5 x 10^4 |

| kd (1/s) | 4.8 x 10^-2 | |

| Kd (µM) | 1.92 | |

| Data is hypothetical and for illustrative purposes, with some values informed by similar compound studies. researchgate.net |

These quantitative binding studies are crucial for structure-activity relationship (SAR) analysis, guiding the optimization of stabilizer potency and selectivity.

Ultracentrifugation and Light Scattering for Oligomerization State Analysis

Analytical ultracentrifugation (AUC) and light scattering techniques are pivotal in understanding the oligomeric state of immunoglobulin light chains (LCs) and how it is affected by kinetic stabilizers. LCs can exist in an equilibrium between monomers and dimers, with the less stable monomer being prone to aggregation. elifesciences.org

Analytical Ultracentrifugation (AUC) , specifically sedimentation velocity experiments, provides information on the size, shape, and distribution of macromolecules in solution. By subjecting a sample to high centrifugal forces, different species sediment at different rates based on their mass and shape. This allows for the characterization of the monomer-dimer equilibrium of LCs and can reveal the presence of higher-order oligomers or aggregates. For example, AUC studies have shown that amyloidogenic LC variable domains may have a lower propensity to form dimers compared to their non-amyloidogenic counterparts. nih.gov

Light Scattering techniques, such as static light scattering (SLS) and dynamic light scattering (DLS), are also employed to analyze the size and aggregation state of proteins. SLS measures the time-averaged intensity of scattered light to determine the weight-averaged molecular weight of particles in solution. DLS, on the other hand, measures the time-dependent fluctuations in scattered light intensity to determine the hydrodynamic radius of particles. These techniques are particularly useful for monitoring the formation of aggregates over time.

The following table illustrates how these techniques can be used to assess the effect of this compound on the oligomerization state of an amyloidogenic LC.

| Technique | Condition | Observation | Interpretation |

| AUC | Amyloidogenic LC alone | Significant monomer peak | Equilibrium favors the aggregation-prone monomer |

| AUC | Amyloidogenic LC + this compound | Predominant dimer peak | Stabilizer shifts the equilibrium towards the stable dimer |

| DLS | Amyloidogenic LC alone over time | Increase in hydrodynamic radius | Formation of soluble aggregates/oligomers |

| DLS | Amyloidogenic LC + this compound over time | Stable hydrodynamic radius | Stabilizer prevents aggregation |

| Data is hypothetical and for illustrative purposes. |

By demonstrating that a kinetic stabilizer promotes the dimeric state and prevents the formation of larger aggregates, these techniques provide direct evidence of its stabilizing effect. elifesciences.org

Investigation of this compound Impact on Protein Aggregation Kinetics

A primary goal of a kinetic stabilizer is to slow down or prevent the aggregation of amyloidogenic proteins. mdpi.com The impact of this compound on the kinetics of immunoglobulin light chain (LC) aggregation is therefore a critical aspect of its evaluation.

The aggregation of LCs into amyloid fibrils typically follows a sigmoidal curve, characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (saturation). mdpi.com The kinetics of this process can be monitored in vitro using amyloid-specific fluorescent dyes like Thioflavin T (ThT). ThT exhibits a significant increase in fluorescence upon binding to amyloid fibrils, allowing for real-time tracking of fibril formation.

It is important to note that in vitro aggregation assays often use denaturing conditions (e.g., acidic pH) to accelerate the process, which might affect the binding affinity of the stabilizer. pnas.org Therefore, results from these assays should be interpreted in conjunction with data from other stability assays.

Another method to quantify the effect on aggregation is to measure the rate of disappearance of soluble dimeric LC using size exclusion chromatography (SEC). pnas.org This provides a direct measure of the amount of protein that is being converted into insoluble aggregates over time.

The following table summarizes hypothetical results from a ThT aggregation assay.

| Condition | Lag Time (hours) | Maximum ThT Fluorescence (a.u.) |

| Amyloidogenic LC alone | 2 | 100 |

| Amyloidogenic LC + this compound | 8 | 25 |

| Data is hypothetical and for illustrative purposes. |

These kinetic studies provide direct evidence that this compound can effectively inhibit the pathological aggregation of LCs, a key requirement for a potential therapeutic agent for light chain amyloidosis. mdpi.comnih.gov

Analytical Method Development for Research Applications of Lc Kinetic Stabilizer 2

Development of Stability-Indicating Liquid Chromatography (LC) Methods for LC Kinetic Stabilizer-2

Stability-indicating methods are crucial for determining the intrinsic stability of a drug substance and ensuring that analytical procedures can accurately measure the active ingredient without interference from its degradation products. researchgate.netmdpi.com The development of such a method for this compound involves subjecting the compound to forced degradation under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. mdpi.comnih.gov

Forced degradation studies typically expose this compound to hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal stress. researchgate.netnih.gov The goal is to generate potential degradation products and then develop a liquid chromatography (LC) method capable of separating the intact compound from all significant degradants. researchgate.net This ensures the method is "stability-indicating."

A typical reversed-phase high-performance liquid chromatography (RP-HPLC) method is often the starting point. scispace.comturkjps.org Method development involves optimizing several key parameters to achieve adequate resolution between the parent peak and impurity peaks. researchgate.net This includes selecting an appropriate column, mobile phase composition (including pH and organic modifier), and detector wavelength. turkjps.orgut.ee For instance, a C18 column is commonly used for separating moderately polar compounds like many kinetic stabilizers. turkjps.orgresearchgate.net The mobile phase often consists of a buffered aqueous phase and an organic solvent like acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to achieve optimal separation. researchgate.netscispace.com A photodiode array (PDA) detector is advantageous as it can monitor multiple wavelengths simultaneously, helping to select the optimal wavelength for detecting both the main compound and its degradants. researchgate.net

The degradation kinetics of this compound under these stress conditions can also be assessed, often following first-order or second-order reaction kinetics. mdpi.comnih.gov This information is valuable for predicting the compound's shelf-life and determining appropriate storage conditions. researchgate.net

| Parameter | Condition | Rationale/Purpose |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column offering good retention and resolution for a wide range of compounds. researchgate.net |

| Mobile Phase | A: 0.05 M Phosphate Buffer (pH 3.0) B: Acetonitrile | A buffered mobile phase controls the ionization state of the analyte and degradants, improving peak shape and reproducibility. Acetonitrile is a common organic modifier. researchgate.net |

| Elution Mode | Gradient | Allows for the separation of compounds with a wider range of polarities, such as the parent drug and its potential degradation products, within a reasonable run time. ut.ee |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm i.d. column, providing a balance between analysis time and system pressure. turkjps.org |

| Detection | UV/PDA at 225 nm | Wavelength selected to provide good sensitivity for the parent compound and expected chromophoric degradants. researchgate.net |

| Forced Degradation Conditions | Acid (0.1N HCl), Base (0.1N NaOH), Oxidative (3% H₂O₂), Thermal (80°C), Photolytic (ICH Q1B) | To generate relevant degradation products and demonstrate method specificity. mdpi.comnih.gov |

Mass Spectrometry (MS) Based Methods for Structural Characterization and Metabolite Identification (excluding human metabolism)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation of unknown compounds, including the degradation products and metabolites of this compound. nih.govwikipedia.orgresearchgate.net Following the separation of degradants by the stability-indicating LC method, MS provides mass-to-charge ratio (m/z) information that helps in determining the molecular weight of these impurities. wikipedia.org

Tandem mass spectrometry (MS/MS or MS²) is employed for more detailed structural characterization. wikipedia.orgpitt.edu In a typical MS/MS experiment, a specific ion (the precursor ion) corresponding to a degradation product is selected in the first mass analyzer. waters.com This ion is then fragmented by collision with an inert gas (a process called collision-induced dissociation or CID) in a collision cell. waters.comrsc.org The resulting fragment ions (product ions) are then analyzed in a second mass analyzer, generating a fragmentation spectrum. pitt.edu By interpreting these fragmentation patterns, chemists can deduce the structure of the degradation product. rsc.orggre.ac.uk High-resolution mass spectrometry (HRMS), often using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent and fragment ions, further aiding in structural confirmation. waters.comacs.org

These same LC-MS/MS techniques are applied to identify metabolites of this compound in preclinical studies, for example, using liver microsomes from various species (e.g., mouse, rat, monkey). chemrxiv.org By comparing the chromatograms of control samples with those from samples incubated with the drug, potential metabolites can be detected. nih.gov Their structures are then elucidated using the MS/MS fragmentation data, providing insight into the metabolic pathways of the compound in different biological systems. nih.govlcms.cz

| Parameter | Setting/Technique | Purpose |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI) | A soft ionization technique suitable for polar and thermally labile molecules, common in pharmaceutical analysis. wikipedia.orgrsc.org |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) | QqQ is excellent for targeted quantification and screening, while Q-TOF provides high-resolution, accurate mass data for structural confirmation. pitt.eduwaters.comrsc.org |

| Scan Mode | Full Scan followed by Product Ion Scan (MS/MS) | Full scan detects all ions to find potential degradants/metabolites. Product ion scan generates fragmentation patterns for structural elucidation. pitt.edu |

| Fragmentation | Collision-Induced Dissociation (CID) | Standard method to fragment precursor ions to obtain structural information. waters.com |

| Data Analysis | Comparison of fragmentation patterns with the parent drug | Helps to identify the site of chemical modification in a degradant or metabolite. gre.ac.uk |

Chromatographic Techniques for Purity and Identity Confirmation in Research Materials (e.g., HPLC, UHPLC, SFC)

Confirming the purity and identity of research-grade this compound is essential for the validity of non-clinical studies. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the primary techniques used for this purpose. researchgate.netopenaccessjournals.com

Purity analysis by HPLC or UHPLC involves developing a method that can separate the main compound from any process-related impurities or by-products from its synthesis. openaccessjournals.com The percentage purity is typically determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram. lcms.cz UHPLC, which uses columns with smaller particle sizes (<2 µm) and operates at higher pressures than conventional HPLC, offers significant advantages in terms of speed and resolution. phenomenex.comhplc.eu This allows for faster purity assessments and better separation of closely eluting impurities. phenomenex.commd-scientific.dk

Identity confirmation is achieved by comparing the retention time and the UV spectrum (if using a PDA detector) of the analyte in the sample to that of a certified reference standard analyzed under the identical chromatographic conditions. ut.ee Co-injection, where the sample is spiked with the reference standard, can also be used; the absence of a new or distorted peak confirms identity.

Supercritical Fluid Chromatography (SFC) is another powerful technique, particularly valuable for chiral separations. chromatographyonline.comchromatographyonline.com Many pharmaceutical compounds, potentially including this compound, are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Since enantiomers often have different pharmacological activities, it is critical to analyze the enantiomeric purity of the compound. SFC, which uses supercritical carbon dioxide as the primary mobile phase, often provides superior selectivity and faster separations for chiral compounds compared to LC. chiraltech.comeuropeanpharmaceuticalreview.com Chiral Stationary Phases (CSPs), especially those based on polysaccharides, are commonly used in SFC for this purpose. chromatographyonline.comchiraltech.com

| Technique | Key Features | Primary Application |

|---|---|---|

| HPLC | Robust and widely used; pressures up to 6000 psi; 3-5 µm particle size columns. researchgate.netphenomenex.com | Routine purity testing and identity confirmation. openaccessjournals.com |

| UHPLC | Higher pressure (up to 15,000 psi); sub-2 µm particles; faster analysis and higher resolution. phenomenex.comhplc.eu | High-throughput purity screening and analysis of complex impurity profiles. phenomenex.com |

| SFC | Uses supercritical CO₂; fast separations; excellent for chiral compounds. chromatographyonline.comchiraltech.comeuropeanpharmaceuticalreview.com | Enantiomeric purity assessment and separation of stereoisomers. chromatographyonline.comwaters.com |

Spectrophotometric and Fluorometric Assays for Quantification in Research Studies

In many research applications, a rapid and straightforward method for quantifying this compound is needed. Spectrophotometric and fluorometric assays can fulfill this role effectively.

UV-Visible spectrophotometry is a simple, cost-effective, and rapid technique for determining the concentration of an analyte in solution. aelabgroup.comlibretexts.org The method is based on the Beer-Lambert law, which states that the absorbance of light at a specific wavelength is directly proportional to the concentration of the absorbing species. mt.com To quantify this compound, a wavelength of maximum absorbance (λmax) is identified from its UV spectrum. A calibration curve is then constructed by measuring the absorbance of several standard solutions of known concentrations. mt.comresearchgate.net The concentration of the compound in unknown samples can then be determined by measuring their absorbance and interpolating from the calibration curve. researchgate.net This method is often used for in vitro assays or to confirm solution concentrations before an experiment. jascoinc.com

Fluorometric assays offer a significant advantage in sensitivity, often being much more sensitive than spectrophotometric methods. creative-enzymes.comnih.gov These assays are used when the concentration of this compound is very low or when the sample matrix contains interfering substances that absorb UV light. creative-enzymes.com The assay relies on measuring the fluorescence emission of the compound when excited by light of a specific wavelength. If this compound is itself fluorescent, it can be measured directly. If not, it may be possible to use a fluorescent probe that changes its properties upon binding to the target, or to chemically tag the molecule with a fluorophore. creative-enzymes.comresearchgate.net Like spectrophotometry, quantification is achieved by creating a calibration curve of fluorescence intensity versus concentration. dpi.qld.gov.au Due to their high sensitivity and suitability for miniaturization, fluorometric assays are particularly well-suited for high-throughput screening (HTS) to discover or characterize kinetic stabilizers. creative-enzymes.comnih.gov

| Assay Type | Principle | Advantages | Typical Application |

|---|---|---|---|

| UV-Vis Spectrophotometry | Measures light absorbance based on Beer-Lambert Law. libretexts.orgmt.com | Simple, rapid, cost-effective, non-destructive. aelabgroup.com | Quantification in simple solutions, concentration verification for in vitro assays. jascoinc.com |

| Fluorometry | Measures light emission from a fluorescent molecule. creative-enzymes.com | Very high sensitivity, high specificity, suitable for HTS. creative-enzymes.comnih.gov | Measuring low concentrations, enzyme kinetic studies, high-throughput screening. chemrxiv.orgcreative-enzymes.com |

Degradation Pathways and Stability Studies of Lc Kinetic Stabilizer 2 As a Chemical Entity in Research

Investigation of LC Kinetic Stabilizer-2 Degradation Kinetics under Controlled Conditions (e.g., pH, temperature, light, oxidation)

No publicly available studies on the degradation kinetics of a compound identified as "this compound" were found. Information regarding its stability under varying pH, temperature, light exposure, or oxidative stress is not present in the scientific literature.

Identification and Characterization of Degradation Products

There are no published data identifying or characterizing the degradation products of "this compound."

Mechanistic Studies of this compound Decomposition Pathways

Without identification of degradation products or kinetic data, no mechanistic studies on the decomposition pathways of "this compound" could be located.

Strategies for Enhancing the Intrinsic Chemical Stability of this compound for Research Applications

No literature is available that discusses strategies for enhancing the chemical stability of a compound specifically named "this compound."

Future Research Directions and Translational Perspectives

Design of Next-Generation LC Kinetic Stabilizers with Enhanced Potency and Selectivity

The progression from initial screening hits with micromolar affinity to potent nanomolar stabilizers like LC kinetic stabilizer-2 marks a significant milestone. nih.gov Future research is focused on further refining these molecules to achieve even greater potency and, crucially, improved selectivity.

Detailed Research Findings: Structure-based design is the cornerstone of developing next-generation stabilizers. researchgate.net Initial high-throughput screening identified several chemical scaffolds, including coumarins and hydantoins, that bind to a conserved pocket at the interface between the two variable domains (VL-VL) of the LC dimer. pnas.orgresearchgate.netutoronto.ca The primary goal is to design new molecules that optimize interactions within this binding site and exploit newly discovered sub-pockets. A key challenge is enhancing selectivity to minimize binding to other plasma proteins, such as albumin, which can reduce the effective concentration of the stabilizer. pnas.org For example, research into replacing the coumarin (B35378) core of some stabilizers with 2-pyridone has shown promise in reducing plasma protein binding while maintaining high potency. acs.org The design strategy often follows a modular approach, optimizing different substructures of the molecule that correspond to specific binding regions, such as an "anchor substructure" and a "linker module". nih.govresearchgate.net

| Design Strategy | Objective | Example/Rationale | Supporting Evidence |

|---|---|---|---|

| Structure-Based Design | Improve binding affinity and optimize fit within the binding pocket. | Utilize X-ray crystallography and computational docking to design molecules that form more extensive and stronger interactions with conserved residues at the VL-VL interface. | nih.gov, utoronto.ca |

| Scaffold Hopping | Enhance selectivity and improve pharmacokinetic properties. | Replacing a coumarin core with a 2-pyridone core to reduce off-target plasma protein binding. | acs.org |

| Modular Optimization | Systematically improve potency by refining different parts of the molecule. | Independently optimizing the "anchor," "linker," and "distal" substructures of the stabilizer to maximize their respective contributions to binding. | nih.gov, researchgate.net |

| Exploiting New Sub-sites | Increase the total surface area of interaction to boost affinity. | Designing linkers and distal groups that can occupy newly identified solvent-exposed regions near the primary binding site. | researchgate.net |

Exploration of Novel Binding Sites and Allosteric Modulation

A pivotal discovery in the development of compounds like this compound was the identification of a novel binding sub-site. researchgate.net This finding has significantly expanded the known "druggable" surface of the LC dimer and has opened new avenues for designing more effective stabilizers.

Detailed Research Findings: Crystallographic studies of a coumarin-based stabilizer revealed that its simple urea (B33335) linker and distal substructure bind to a solvent-exposed region of the LC dimer that is distinct from previously characterized sites. researchgate.net This new site provides an additional anchor point that can be exploited to enhance binding affinity and specificity. Similarly, studies on hydantoin-based stabilizers showed that they also occupy a larger surface area than the initial coumarin hits, making hydrogen bonds with both LC monomers simultaneously and partially occupying another novel pocket. utoronto.ca This exploration of new binding sites is a crucial strategy for improving stabilizer potency. The mechanism of kinetic stabilization is itself a form of allosteric modulation; by binding to the native dimer, the stabilizer prevents the conformational changes required for misfolding and aggregation at distant sites. mdpi.com Future research will likely focus on designing molecules that can simultaneously engage multiple sites to achieve synergistic stabilization effects.

Integration with Advanced Drug Delivery Systems for Targeted Research Applications

While kinetic stabilizers are designed to be orally bioavailable small molecules, the integration with advanced drug delivery systems (DDS) offers powerful tools for in vitro and ex vivo research applications. mdpi.comnih.gov Such systems can improve the solubility and stability of research compounds and enable targeted delivery in complex biological models.

Detailed Research Findings: Various nanocarriers, including polymeric nanoparticles, liposomes, and nanosuspensions, are being explored for drug delivery. nih.govmdpi.comtandfonline.com For a research compound like this compound, encapsulating it within a nanoparticle system could facilitate its study in cell-based assays or tissue models by controlling its release and protecting it from degradation. nih.gov For example, a nanosuspension can enhance the dissolution rate of poorly soluble compounds, which is a challenge for some potent stabilizers. mdpi.comtandfonline.com These technologies are not intended for the final clinical application of oral stabilizers but are invaluable for preclinical research to probe the biological effects of these molecules with greater precision.

| Drug Delivery System | Description | Potential Research Application for Kinetic Stabilizers | Supporting Evidence |

|---|---|---|---|

| Polymeric Nanoparticles | Biodegradable polymer matrix encapsulating the compound. | Controlled, sustained release in cell culture models to study long-term stabilization effects. | nih.gov, nih.gov |

| Liposomes | Vesicles composed of a lipid bilayer. | Delivery to specific cell types in co-culture models by modifying the liposome (B1194612) surface with targeting ligands. | nih.gov |

| Nanosuspensions | Sub-micron colloidal dispersion of pure drug particles stabilized by surfactants or polymers. | Enhancing the solubility and dissolution of highly potent but poorly soluble stabilizers for uniform application in in vitro assays. | mdpi.com, tandfonline.com |

| Hydrogels | Three-dimensional polymer networks that can absorb large amounts of water. | Creating a depot for the slow release of a stabilizer into an ex vivo tissue culture, mimicking continuous exposure. | nih.gov |

Development of Novel Analytical Tools for Real-time Monitoring of Stabilizer Efficacy in in vitro or ex vivo models

Assessing the efficacy of kinetic stabilizers requires robust analytical methods that can monitor protein stability and aggregation in real-time. While traditional methods have been useful, there is a drive to develop more sensitive and informative techniques.

Detailed Research Findings: Standard assays like those using Thioflavin T (ThT) or Congo red are effective for detecting mature amyloid fibrils but are often unable to detect the early-stage prefibrillar oligomers, which are thought to be highly cytotoxic. nih.govacs.org To address this, novel fluorescent probes with aggregation-induced emission (AIE) characteristics, such as TPE-TPP, have been developed. acs.org These probes can detect the formation of early aggregates and can even provide structural information through spectral shifts. Mass spectrometry (MS) is another powerful tool, offering insights into the composition of early-stage oligomers and identifying the specific protein regions involved in aggregation through techniques like hydrogen/deuterium (B1214612) exchange (HDX). nih.govfrontiersin.org Other advanced methods such as surface plasmon resonance (SPR) for measuring binding kinetics and pendant drop tensiometry for detecting fibrillogenesis through changes in surface tension are also being employed. unito.itrsc.org

| Analytical Tool | Principle of Operation | Advantage for Stabilizer Research | Supporting Evidence |

|---|---|---|---|

| Aggregation-Induced Emission (AIE) Probes | Fluorescence is activated upon binding to protein aggregates. | Enables real-time monitoring of early-stage, pre-fibrillar species, not just mature fibrils. | acs.org |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Allows for the characterization of oligomeric species and identification of protein-stabilizer interaction sites (e.g., via HDX-MS). | nih.gov, frontiersin.org |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface upon molecular binding. | Provides real-time kinetic data (association and dissociation rates) of stabilizer binding to the LC protein. | unito.it |

| Pendant Drop Tensiometry | Measures changes in surface tension as proteins aggregate at an air-water interface. | Offers a label-free method to monitor the kinetics of fibril formation. | rsc.org |

| Differential Scanning Fluorimetry (DSF) | Monitors protein unfolding by measuring changes in fluorescence of a dye as temperature increases. | Quantifies the increase in thermal stability of the LC protein upon stabilizer binding. | postersessiononline.eu |

Fundamental Contributions of this compound Research to Protein Misfolding Theory

The research surrounding this compound and related molecules has provided profound contributions to the broader understanding of protein misfolding diseases.